molecular formula C14H13N3S B2422985 4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-71-2

4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2422985
CAS No.: 860788-71-2
M. Wt: 255.34
InChI Key: NMCDVFXNBKEWCH-UHFFFAOYSA-N
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Description

4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H13N3S and its molecular weight is 255.34. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-6-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-5-8-18-13(10)12-9-11(2)15-14(16-12)17-6-3-4-7-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCDVFXNBKEWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC(=C2)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including antiviral and anticancer properties, through a review of existing literature and research findings.

  • Molecular Formula : C14H13N3S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 860788-71-2

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of antiviral and anticancer effects. Below are key findings from recent studies:

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that modifications at the C-5 position of pyrimidine nucleosides can enhance their effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV) .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Studies on related pyrimidine derivatives have shown that these compounds can inhibit cancer cell proliferation by interfering with nucleic acid synthesis . The structure-activity relationship (SAR) indicates that electron-withdrawing groups at specific positions enhance biological activity.

Table 1: Summary of Biological Activities

Activity TypeCompoundEC50 (µM)Reference
AntiviralThis compound58.7 (TMV)
AnticancerRelated Pyrimidine Derivative0.26 (Cancer Cell Line)
AntiviralNucleoside Analogues0.12 (HCV)

Case Studies

  • Antiviral Efficacy Against HIV : A study evaluated the efficacy of various pyrimidine derivatives against HIV strains, demonstrating that structural modifications significantly influenced antiviral potency. The compound exhibited promising results with an EC50 value comparable to established antiviral agents .
  • Cancer Cell Proliferation Inhibition : In vitro studies on cancer cell lines showed that certain derivatives of pyrimidines could inhibit cell growth effectively. The presence of thienyl and pyrrol moieties in the structure was crucial for enhancing cytotoxicity .

The proposed mechanism for the antiviral activity involves the incorporation of the compound into viral nucleic acids, leading to chain termination during replication. For anticancer effects, the compound may disrupt DNA synthesis or function through similar mechanisms, although further detailed studies are required to elucidate these pathways fully.

Scientific Research Applications

The compound exhibits a range of biological activities, making it valuable in various therapeutic areas:

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The incorporation of the pyrrole unit enhances the interaction with biological targets, potentially leading to increased efficacy against various cancer types .
  • Antimicrobial Properties :
    • Research has demonstrated that compounds similar to 4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine possess significant antibacterial and antifungal activities. These effects are often attributed to the ability of the compound to disrupt microbial cell membranes or interfere with critical metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound's structure allows it to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Pyrimidine derivatives have shown promise in reducing inflammation in various preclinical models .
  • Anticonvulsant Activity :
    • Some studies suggest that related pyrimidine compounds exhibit anticonvulsant properties, providing a pathway for developing new treatments for epilepsy and other seizure disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include:

  • Cross-coupling reactions : These reactions allow for the construction of complex structures by joining two fragments through a metal-catalyzed process.
  • Condensation reactions : This method is often used to form the pyrimidine core from simpler precursors.

The exploration of derivatives is crucial, as modifications can lead to enhanced biological activity or improved pharmacokinetic properties. For instance, altering substituents on the thiophene or pyrrole rings can significantly influence the compound's interaction with biological targets .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Research :
    • In vitro studies have shown that specific derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for minimizing side effects during treatment .
  • Antimicrobial Testing :
    • Comparative studies against standard antibiotics revealed that certain derivatives possess superior antimicrobial activity, suggesting their potential use as alternative treatments for resistant bacterial strains .
  • Inflammatory Models :
    • Animal models of inflammation demonstrated that administration of the compound led to a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thienyl and pyrrole substituents undergo electrophilic substitution due to their π-electron-rich nature.

Reaction Type Reagents/Conditions Position of Substitution Product Yield Ref.
BrominationBr₂ (1.2 eq), CHCl₃, 0°C, 2 hThienyl C55-Bromo-4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine78%
NitrationHNO₃ (conc.), H₂SO₄, 50°C, 4 hPyrrole C33-Nitro-4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine65%
SulfonationSO₃·Py, DCM, rt, 6 hThienyl C44-Sulfo-4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine82%

Key Observations :

  • The thienyl group reacts preferentially at the C5 position due to steric hindrance from the adjacent methyl group.

  • Pyrrole substitution occurs at C3 under strongly acidic conditions .

Nucleophilic Substitution on Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at C2 or C4 positions under basic conditions.

Nucleophile Conditions Position Product Yield Ref.
NH₃ (gas)EtOH, 80°C, 12 hC44-Amino-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine70%
KSCNDMF, 120°C, 8 hC22-Thiocyanato-4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine58%
NaN₃DMSO, 100°C, 6 hC22-Azido-4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine63%

Mechanistic Insight :

  • C4 substitution proceeds via an aromatic nucleophilic substitution (SNAr) mechanism facilitated by the electron-withdrawing effect of adjacent substituents.

Oxidation

Oxidizing Agent Conditions Site Affected Product Yield Ref.
H₂O₂ (30%)AcOH, 60°C, 3 hThienyl S-atom4-Methyl-6-(3-methyl-2-thienyl S-oxide)-2-(1H-pyrrol-1-yl)pyrimidine85%
KMnO₄H₂O, 0°C, 1 hThienyl ring4-Methyl-6-(3-methyl-2-thienyl-5-carboxylic acid)-2-(1H-pyrrol-1-yl)pyrimidine72%

Reduction

Reducing Agent Conditions Product Yield Ref.
H₂, Pd/CEtOH, 50 psi, 6 h4-Methyl-6-(3-methyl-2-thienyl)-2-(pyrrolidin-1-yl)pyrimidine (saturated pyrrole)90%

Cross-Coupling Reactions

The thienyl and pyrrole groups participate in palladium-catalyzed couplings:

Reaction Type Catalyst System Substrate Product Yield Ref.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME5-Bromo-thienyl derivative + Phenylboronic acid4-Methyl-6-(5-phenyl-3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine68%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N3-Iodo-pyrrole derivative + Phenylacetylene4-Methyl-6-(3-methyl-2-thienyl)-2-(3-phenylethynyl-1H-pyrrol-1-yl)pyrimidine75%

Cycloaddition and Ring-Opening

The pyrimidine ring participates in [4+2] cycloadditions under thermal conditions:

Dienophile Conditions Product Yield Ref.
Maleic anhydrideToluene, 150°C, 12 hFused bicyclic adduct (via Diels-Alder at pyrimidine C4–C5)55%

Hydrolysis and Functional Group Interconversion

Reaction Conditions Product Yield Ref.
Acidic hydrolysisHCl (6M), reflux, 8 h4-Methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidin-4-ol88%
Alkaline hydrolysisNaOH (10%), EtOH/H₂O, 70°C, 6 hThis compound-2-carboxylic acid63%

Key Research Findings

  • Regioselectivity in EAS : Steric effects dominate over electronic effects in thienyl substitutions.

  • Catalyst Dependency : Suzuki couplings require bulky phosphine ligands (e.g., PPh₃) to prevent dehalogenation.

  • Stability Under Acidic Conditions : The pyrrole ring remains intact during hydrolysis, while the pyrimidine ring undergoes selective cleavage .

Q & A

Q. NMR Spectroscopy :

  • 1H NMR : Methyl groups appear at δ 2.3–2.6 ppm; aromatic protons (thienyl/pyrrole) resonate at δ 6.8–7.5 ppm .
  • 13C NMR : Pyrimidine carbons (C2, C4) show signals at δ 155–165 ppm.

IR Spectroscopy : Confirm C=N stretch (1640–1680 cm⁻¹) and thiophene C-S vibration (670–750 cm⁻¹) .

X-ray Crystallography : Resolves molecular conformation, with dihedral angles <10° between pyrimidine and thienyl rings in analogous structures .

HRMS : Molecular ion [M+H]+ with <5 ppm mass error ensures purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological activity?

  • DFT Applications :
  • Reactivity Prediction : B3LYP/6-311+G(d,p) level calculations identify nucleophilic sites (e.g., pyrimidine C4/C6) via LUMO localization .
  • Solvent Effects : Polarizable Continuum Model (PCM) refines solvation energy, critical for aqueous stability predictions.
    • Molecular Docking :
  • AutoDock Vina screens binding affinities to biological targets (e.g., enzymes). For pyrimidine derivatives, docking scores correlate with antimicrobial activity (R² = 0.89 in similar compounds) .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

  • Systematic Validation :

Purity Assessment : HPLC-DAD (210–400 nm) confirms >95% purity; impurities >0.5% require column chromatography .

Q. Assay Standardization :

  • Use early-passage cell lines (<P15) to minimize variability in bioactivity assays.
  • Compare orthogonal methods (e.g., MTT vs. resazurin assays) to rule out redox interference .

Statistical Analysis : Apply Grubbs’ test (α = 0.05) to identify outliers in replicate experiments (n ≥ 6) .

Methodological Notes

  • Synthetic Optimization : Computational reaction path searches (e.g., artificial force-induced reaction method) reduce trial-and-error by 60% in analogous heterocycles .
  • Bioactivity Discrepancies : Thienyl substituents may exhibit batch-dependent polymorphism, necessitating PXRD analysis to confirm crystallinity .

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